N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide
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Overview
Description
N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a propyl chain linked to a bromobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride.
Amidation Reaction: The 2-bromobenzoyl chloride is then reacted with 3-aminopropylamine to form N-[3-(2-bromobenzoyl)amino]propylamine.
Coupling with Pyridine-4-carboxylic Acid: Finally, the N-[3-(2-bromobenzoyl)amino]propylamine is coupled with pyridine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and pyridine moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoyl derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the interactions of brominated aromatic compounds with biological systems.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The bromobenzoyl group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-chlorobenzoyl)amino]propyl]pyridine-4-carboxamide
- N-[3-(2-fluorobenzoyl)amino]propyl]pyridine-4-carboxamide
- N-[3-(2-iodobenzoyl)amino]propyl]pyridine-4-carboxamide
Uniqueness
N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can enhance interactions such as halogen bonding and influence the compound’s overall properties.
Properties
IUPAC Name |
N-[3-[(2-bromobenzoyl)amino]propyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-14-5-2-1-4-13(14)16(22)20-9-3-8-19-15(21)12-6-10-18-11-7-12/h1-2,4-7,10-11H,3,8-9H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLWIPAATHGEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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